[(5E)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
[(5E)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid is a complex organic compound with a unique structure that includes a benzodioxole ring, a thiazolidinone ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(5E)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to yield the final product. The reaction conditions often include the use of a base such as sodium acetate and a solvent like ethanol, with the reaction being carried out under reflux .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(5E)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
[(5E)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential use as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [(5E)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit the function of microtubules, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole ring and thiazolidinone moiety are thought to play crucial roles in its bioactivity.
Comparison with Similar Compounds
[(5E)-5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid can be compared with other thiazolidinone derivatives and benzodioxole-containing compounds:
Thiazolidinone Derivatives: Compounds such as 2,4-thiazolidinedione and its derivatives share the thiazolidinone core but differ in their substituents and overall bioactivity.
Benzodioxole-Containing Compounds: Compounds like piperonyl butoxide contain the benzodioxole ring and are used as synergists in pesticide formulations.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse range of applications and potential bioactivity.
Properties
Molecular Formula |
C13H9NO5S2 |
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Molecular Weight |
323.3 g/mol |
IUPAC Name |
2-[(5E)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
InChI |
InChI=1S/C13H9NO5S2/c15-11(16)5-14-12(17)10(21-13(14)20)4-7-1-2-8-9(3-7)19-6-18-8/h1-4H,5-6H2,(H,15,16)/b10-4+ |
InChI Key |
LJHBZLNAIVJDIT-ONNFQVAWSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)CC(=O)O |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=C3C(=O)N(C(=S)S3)CC(=O)O |
Origin of Product |
United States |
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